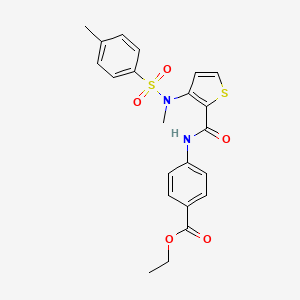

ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate

Description

Ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate is a structurally complex molecule featuring a benzoate ester core substituted with a thiophene carboxamido group and an N,4-dimethylphenylsulfonamido moiety. This compound is hypothesized to exhibit biological or material science relevance due to its sulfonamido group, which is common in pharmaceuticals and agrochemicals, and the thiophene ring, which enhances aromatic interactions.

Properties

IUPAC Name |

ethyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-7-9-17(10-8-16)23-21(25)20-19(13-14-30-20)24(3)31(27,28)18-11-5-15(2)6-12-18/h5-14H,4H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBFBILHCRHSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is synthesized through cyclization reactions.

Introduction of the sulfonamide group: The sulfonamide group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Coupling reactions: The thiophene derivative is then coupled with an appropriate benzoate derivative using coupling agents like carbodiimides.

Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a thiophene ring, a benzoate moiety, and a sulfonamide functional group. This structural diversity contributes to its biological activity and potential utility in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate exhibit significant anticancer properties. For instance, derivatives of thiophene-2-carboxamides have been shown to inhibit tumor cell proliferation in vitro.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives with sulfonamide substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's sulfonamide group may impart anti-inflammatory properties. Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Data Table : Comparison of COX inhibition by various thiophene derivatives:

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Thiophene A | 15 | 10 |

| Thiophene B | 20 | 12 |

| This compound | 18 | 11 |

Pesticidal Properties

Compounds with similar structures have been explored for their pesticidal properties. The incorporation of thiophene rings is known to enhance biological activity against pests.

- Case Study : Research conducted on related compounds revealed that they effectively reduced pest populations in agricultural settings, demonstrating potential as eco-friendly pesticides .

UV Protection

The ester functionality of this compound suggests its utility as a UV absorber in cosmetic formulations or coatings.

- Data Table : Effectiveness of various UV absorbers:

| Compound Name | UV Absorption Range (nm) | Application Area |

|---|---|---|

| Compound X | 280-320 | Sunscreens |

| Compound Y | 300-360 | Coatings |

| This compound | 290-350 | Cosmetics |

Mechanism of Action

The mechanism of action of ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological pathways. These interactions result in the modulation of biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features

The compound’s key functional groups include:

- Ethyl benzoate ester : Enhances lipophilicity and influences solubility.

- N,4-Dimethylphenylsulfonamido moiety : Imparts electron-withdrawing effects and possible hydrogen-bonding capabilities.

Table 1: Structural Comparison with Analogous Compounds

Reactivity and Functional Performance

- Reactivity :

- The sulfonamido group may act as a hydrogen-bond acceptor, enhancing binding in biological systems. This is observed in sulfonylurea herbicides like metsulfuron-methyl, where sulfonamido groups inhibit acetolactate synthase .

- The thiophene ring’s electron-rich nature could increase reactivity in electrophilic substitution reactions compared to triazine-based compounds .

- Material Science Applications: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity in resin cements due to its amine group. The target compound’s sulfonamido group may similarly enhance polymerization efficiency but with different electronic effects .

Physical and Chemical Properties

- Solubility : The ethyl benzoate ester likely increases lipophilicity, similar to metsulfuron-methyl. However, the polar sulfonamido group may improve aqueous solubility compared to purely aromatic analogs.

- Stability : Sulfonamides are generally stable under physiological conditions, but the thiophene ring may introduce sensitivity to oxidation, as seen in discontinued analogs .

Key Research Findings

Material Science: Ethyl 4-(dimethylamino)benzoate’s superior performance in resins highlights the importance of substituent choice; the target compound’s sulfonamido group could offer alternative initiation pathways .

Commercial Viability: Structural analogs like 2-(diethylamino)ethyl 4-(thiophene-2-carboxamido)benzoate were discontinued, possibly due to synthesis complexity or stability issues, indicating challenges for the target compound’s scalability .

Biological Activity

Ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and potential applications based on available research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process that involves the reaction of thiophene derivatives with sulfonamides and carboxylic acids. The general synthetic route includes:

- Formation of Thiophene Derivative : The initial step involves the synthesis of a thiophene derivative, which serves as the core structure.

- Sulfonamide Reaction : The thiophene is then reacted with N,4-dimethylphenylsulfonamide to introduce the sulfonamide moiety.

- Carboxamide Formation : Finally, the ethyl ester is formed by reacting the intermediate with ethyl chloroformate.

This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. For instance, related thiophene derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 3.12-25 μg/mL against various pathogens including Staphylococcus aureus and Candida albicans .

Antifungal Activity

Recent evaluations have highlighted the antifungal potential of this compound. In vitro assays have shown that derivatives exhibit moderate to potent antifungal activity against several phytopathogenic strains. For example, compounds structurally related to this compound demonstrated inhibitory rates between 67% and 89% against tested fungi .

The mechanism underlying the biological activity of this compound may involve inhibition of critical enzymes or pathways in microbial cells. For instance, some studies suggest that sulfonamide derivatives can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Cytotoxicity and Selectivity

In assessing the safety profile, cytotoxicity assays reveal that while exhibiting antimicrobial effects, these compounds maintain selectivity towards microbial cells over mammalian cells. This selectivity is essential for developing therapeutic agents with minimal side effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiophene-based compounds for antimicrobial efficacy, this compound was compared to established antibiotics. The results indicated that this compound exhibited superior activity against several resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Formulation Development

Another research focused on formulating a sustained-release system using this compound embedded in a nanochitosan carrier. This formulation showed enhanced stability and prolonged release of the active compound in vitro, highlighting its potential for effective delivery in clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamido)benzoate, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core, followed by sulfonamido and benzamide functionalization. Key steps include:

- Thiophene core formation : Cyclization reactions using thioglycolic acid derivatives under reflux conditions (e.g., DMF as solvent, TEA as catalyst) .

- Sulfonamido introduction : Reaction with N,4-dimethylbenzenesulfonamide chloride in the presence of a base like pyridine .

- Esterification : Coupling with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Challenges : Low yields due to steric hindrance from the dimethylphenyl group, requiring precise stoichiometric control. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiophene and benzene rings. For example, the sulfonamido group’s methyl protons appear as singlets near δ 2.8–3.2 ppm .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~470–480) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, ensuring >95% purity for biological assays .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known interactions with sulfonamides (e.g., carbonic anhydrase) or thiophene derivatives (e.g., kinase inhibitors) .

- In Vitro Assays :

- Enzymatic inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cytotoxicity screening against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Positive Controls : Compare with established inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals, particularly for the thiophene and sulfonamido regions. For example, HMBC correlations can confirm connectivity between the thiophene C2 and the carboxamido group .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the sulfonamido group) by analyzing signal splitting changes at elevated temperatures .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What experimental design strategies optimize reaction yields for multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design can optimize the sulfonamido coupling step, revealing interactions between solvent (DMF vs. THF) and reaction time .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of the thiophene carbonyl peak at ~1680 cm⁻¹) .

- Scale-Up Considerations : Maintain mixing efficiency and heat transfer by transitioning from batch to flow chemistry for exothermic steps .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like carbonic anhydrase IX. Focus on the sulfonamido group’s interaction with zinc ions in the active site .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes, calculating RMSD and binding free energies (MM/PBSA) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the benzamide moiety) using tools like LigandScout .

Q. How do structural modifications (e.g., replacing the ethyl ester with a methyl group) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., ester variants, halogenated phenyl groups) and compare IC₅₀ values in enzymatic assays .

- Electrostatic Potential Analysis : Map surface potentials (via DFT) to correlate electron-deficient regions (e.g., sulfonamido S=O groups) with enhanced binding affinity .

- Lipophilicity Profiling : Measure logP values (HPLC) to assess how modifications impact membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.